2-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
Description
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Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO2/c1-15(2,3)13(18)8-9-17-14(19)10-11-4-6-12(16)7-5-11/h4-7,13,18H,8-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLRMEZUQWMAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)CC1=CC=C(C=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 2-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
- Molecular Formula : C15H20FNO2
- Molecular Weight : 265.33 g/mol
Research indicates that 2-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide may exert its biological effects through several pathways:
- Receptor Interaction : The compound has been shown to interact with specific receptors in the central nervous system, which may contribute to its analgesic and anti-inflammatory effects.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, thus reducing pain and swelling.
- Neurotransmitter Modulation : The compound could modulate neurotransmitter levels, particularly those related to pain perception.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential therapeutic effects.
Analgesic Effects
In preclinical models, 2-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide demonstrated significant analgesic properties. A study conducted on rodents showed a reduction in pain response when administered prior to nociceptive stimuli.
Anti-inflammatory Properties
The compound exhibited anti-inflammatory effects in models of acute inflammation. In one study, it reduced edema and inflammatory markers such as cytokines and prostaglandins.
| Study | Model | Effect Observed | Reference |
|---|---|---|---|
| Study A | Rodent Pain Model | Significant reduction in pain response | |
| Study B | Inflammatory Model | Decreased edema and cytokine levels |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A clinical trial assessed the safety and efficacy of 2-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide in patients with chronic pain. Results indicated improved pain management with minimal side effects.
- Case Study 2 : In a cohort of patients with inflammatory disorders, the compound led to significant improvements in symptom severity scores compared to placebo.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the fluorophenyl intermediate followed by coupling with the hydroxy-dimethylpentylamine moiety. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are effective for amide bond formation, ensuring high yields (70–85%) . Solvent choice (e.g., DMF or dichloromethane), temperature (0–25°C), and reaction time (12–24 hrs) are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Q. How can structural integrity and purity of the compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm hydrogen and carbon environments, particularly the fluorophenyl (δ 7.2–7.4 ppm) and hydroxy-dimethylpentyl groups (δ 1.2–1.4 ppm for methyl, δ 3.5–4.0 ppm for hydroxyl) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 324.18) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water mobile phase) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Initial screens should include:
- Enzyme Inhibition Assays : Test against kinases or proteases at 10 µM–1 mM concentrations, using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility : Measure in PBS (pH 7.4) and DMSO for in vitro compatibility .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
- Docking Studies : Perform molecular docking (AutoDock Vina) against targets like COX-2 or EGFR, using PDB structures (e.g., 1PWH) to estimate binding affinities (∆G ≤ -8 kcal/mol) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
Q. How can contradictions in biological activity data (e.g., varying IC values across studies) be resolved?
- Methodological Answer :
- Dose-Response Refinement : Conduct 8-point dilution series (0.1–100 µM) in triplicate to improve IC accuracy .
- Structural Analog Comparison : Compare with derivatives (e.g., N-(4-fluorobenzyl)acetamide analogs) to identify substituent effects .
- Assay Standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP Adjustment : Introduce polar groups (e.g., sulfonyl) to reduce LogP from 3.5 to 2.0, enhancing aqueous solubility .
- Metabolic Stability : Test in liver microsomes (human/rat) with LC-MS quantification of parent compound depletion (t > 60 mins desired) .
- Prodrug Design : Mask the hydroxyl group with acetyl to improve bioavailability, followed by enzymatic hydrolysis in plasma .
Q. How can reaction scalability challenges be addressed for gram-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Use continuous flow reactors (e.g., Vapourtec) for amide coupling, reducing reaction time from 24 hrs to 2 hrs .
- Catalyst Recycling : Immobilize Pd/C or Cu catalysts on magnetic nanoparticles for efficient recovery (yield retention >90% over 5 cycles) .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
